2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid
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Overview
Description
2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid is an organic compound that features a naphthalene ring attached to a benzoic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid typically involves the reaction of 1-naphthylamine with 5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the naphthylamine moiety can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 1-naphthylamine and 5-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(Naphthalen-1-ylcarbamoyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-Naphthylamine and 5-nitrobenzoic acid.
Scientific Research Applications
2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular targets to exert its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylcarbamoyl)-2-nitrobenzene
- 2-(Naphthalen-1-ylcarbamoyl)-4-nitrobenzoic acid
- 2-(Naphthalen-1-ylcarbamoyl)-3-nitrobenzoic acid
Uniqueness
2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro group on the benzoic acid ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(14-9-8-12(20(24)25)10-15(14)18(22)23)19-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSMVTXZZHXPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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